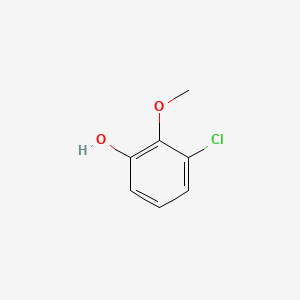

3-Chloro-2-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRPFKGSKYTUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00915084 | |

| Record name | 3-Chloro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77102-92-2, 95156-08-4 | |

| Record name | Phenol, 3-chloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, chloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095156084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 3-Chloro-2-methoxyphenol (CAS 77102-92-2)

The following technical guide details the properties, synthesis, and applications of 3-Chloro-2-methoxyphenol , structured for researchers and drug development professionals.

Executive Summary

This compound (CAS 77102-92-2) is a halogenated phenolic ether characterized by a specific substitution pattern—a chlorine atom at the 3-position and a methoxy group at the 2-position relative to the phenolic hydroxyl.[1][2] Often referred to in environmental chemistry as 3-chloroguaiacol , it serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly EGFR inhibitors in oncology and functionalized benzoxazepines. Its unique steric and electronic profile, driven by the ortho-methoxy and meta-chloro arrangement, makes it a valuable building block for modulating lipophilicity and metabolic stability in drug design.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11][12]

Nomenclature & Identification

| Parameter | Detail |

| Systematic Name | This compound |

| Synonyms | 3-Chloroguaiacol; 2-Methoxy-3-chlorophenol |

| CAS Registry Number | 77102-92-2 |

| Molecular Formula | C₇H₇ClO₂ |

| Molecular Weight | 158.58 g/mol |

| SMILES | COc1c(cccc1Cl)O |

| InChI Key | JMRPFKGSKYTUSD-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Note |

| Physical State | Colorless oil to low-melting solid | Tends to solidify upon standing at low temp. |

| Melting Point | 31.5 – 33.0 °C | [1] |

| Boiling Point | ~234.8 °C (760 mmHg) | Predicted; 113–115 °C @ 5 mmHg (lit.) |

| Density | 1.218 g/cm³ | Predicted |

| pKa | ~8.5 | Enhanced acidity vs. phenol due to Cl-induction |

| LogP | 2.15 | Moderate lipophilicity |

| Solubility | Soluble in CHCl₃, DMSO, MeOH | Sparingly soluble in water |

Synthetic Routes & Process Chemistry

The synthesis of this compound requires overcoming the natural directing effects of the alkoxy and hydroxy groups, which typically favor para (4-) and ortho (6-) substitution. Two primary strategies are employed: Directed Ortho Metalation (DoM) for high regioselectivity, and Functional Group Interconversion (FGI) from chlorinated precursors.

Strategy A: Directed Ortho Metalation (DoM)

This route utilizes the strong directing ability of the carbamate or methoxymethoxy (MOM) group to install the chlorine atom regioselectively.

Workflow Diagram:

Caption: Regioselective synthesis via Directed Ortho Metalation (DoM) targeting the C3 position.

Strategy B: Diazotization of 2-Amino-6-chlorophenol (Process Scale)

For larger scales, starting from aniline derivatives avoids cryogenic conditions.

-

Precursor: 2-Amino-6-chlorophenol (commercially available).

-

Methylation: Selective O-methylation (using Me₂SO₄ or MeI/K₂CO₃) yields 2-methoxy-3-chloroaniline .

-

Sandmeyer Hydroxylation: Diazotization (NaNO₂/H₂SO₄) followed by hydrolysis converts the amine to the phenol.

Experimental Protocol (Laboratory Scale)

Adapted from organocatalytic functionalization studies [2].

Reagents: 2,3-Dichlorophenol (alternative precursor), NaOMe, CuI (catalyst). Note: Direct nucleophilic substitution on 2,3-dichlorophenol is difficult; the reverse route (demethylation of 2-chloro-1,3-dimethoxybenzene) is often preferred.

Verified Isolation Protocol:

-

Reaction: A mixture containing the 3-chloro-2-methoxyphenyl moiety is generated (e.g., via oxidative cleavage or hydrolysis of a 3-chloro-2-methoxybenzaldehyde).

-

Extraction: Dilute reaction mixture with EtOAc and wash with brine.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Hexane/EtOAc (3:1).[3]

-

Yield: Typical isolated yields range from 38% to 65% depending on the precursor purity.

Analytical Characterization

Trustworthy identification relies on specific NMR signatures, particularly the coupling patterns of the aromatic protons.

Proton NMR (¹H NMR)

Solvent: CDCl₃ (500 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.96 – 6.86 | Multiplet (m) | 3H | Aromatic H-4, H-5, H-6 |

| 5.75 | Broad Singlet (br s) | 1H | Phenolic -OH (Exchangeable) |

| 3.93 | Singlet (s) | 3H | Methoxy -OCH₃ |

Interpretation: The aromatic region shows a tight multiplet due to the similar electronic environments of the protons, though the H-4 (adjacent to Cl) typically resonates downfield. The broad singlet at 5.75 ppm confirms the free phenol.

Carbon NMR (¹³C NMR)

Solvent: CDCl₃ (125.7 MHz)

| Shift (δ ppm) | Assignment |

|---|---|

| 150.1 | C-1 (Phenolic C-OH) |

| 143.3 | C-2 (C-OMe) |

| 126.9 | C-3 (C-Cl) |

| 125.1 | C-5 (Aromatic CH) |

| 121.7 | C-4 (Aromatic CH) |

| 114.2 | C-6 (Aromatic CH) |

| 61.1 | Methoxy Carbon (-OCH₃) |

Note: The chemical shift of the methoxy carbon (61.1 ppm) is characteristic of a sterically crowded ortho-disubstituted anisole derivative (di-ortho effect).

Applications in Drug Development[11]

Pharmacophore Utility

This compound serves as a "privileged scaffold" fragment. The ortho-methoxy group can function as an intramolecular hydrogen bond acceptor, locking the conformation of the molecule, while the chlorine atom provides a handle for metabolic blocking (preventing ring oxidation) or for further cross-coupling reactions (Suzuki-Miyaura).

Case Study: EGFR Inhibitors

Research indicates this moiety is used in the synthesis of tricyclic pyrimido-oxazepines targeting EGFR kinase domains. The 3-chloro substituent occupies a hydrophobic pocket, enhancing binding affinity compared to the non-chlorinated analog [3].

Signaling Pathway Context:

Caption: Mechanism of action for EGFR inhibitors utilizing the this compound scaffold.

Handling, Stability & Safety (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage Protocol:

-

Store under inert atmosphere (Nitrogen/Argon) to prevent oxidative darkening.

-

Keep refrigerated (2-8°C) for long-term stability.

-

Incompatible with strong oxidizing agents and acid chlorides.

References

-

Sigma-Aldrich. (2024). Product Specification: this compound. Retrieved from

-

Kyoto University. (2024). Studies on Organocatalytic Systems for Selective Reactions. Retrieved from

-

Liu, H., et al. (2007). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. ResearchGate. Retrieved from

-

ChemicalBook. (2024).[3] 4-Chloro-2-methoxyphenol NMR Spectrum (Comparative Analysis). Retrieved from

Sources

Technical Monograph: 3-Chloro-2-methoxyphenol

The following technical guide provides an in-depth analysis of 3-Chloro-2-methoxyphenol , a specialized intermediate used in the synthesis of sodium channel modulators, PDE4 inhibitors, and monoamine reuptake inhibitors.

CAS Registry Number: 77102-92-2 Synonyms: 3-Chloroguaiacol, 2-Methoxy-3-chlorophenol

Executive Summary

This compound is a trisubstituted benzene derivative characterized by a crowded 1,2,3-substitution pattern.[1] Unlike its more common isomers (4-chloro or 5-chloroguaiacol), the 3-chloro variant places the halogen atom adjacent to the methoxy group, creating a unique steric and electronic environment. This "ortho-ortho" motif is highly valued in medicinal chemistry for forcing conformational locks in drug-target interactions and blocking metabolic hot-spots on the aromatic ring.

This guide details the compound's physicochemical properties, a validated synthetic route overcoming the regioselectivity challenges of direct chlorination, and its application in modern drug discovery.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

| Property | Data |

| Molecular Formula | C₇H₇ClO₂ |

| Molecular Weight | 158.58 g/mol |

| Appearance | Colorless to pale yellow oil (may solidify at low temps) |

| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol; Sparingly soluble in water |

| Acidity (pKa) | ~7.5 - 8.0 (Predicted; more acidic than guaiacol due to inductive effect of Cl) |

| SMILES | COc1c(Cl)cccc1O |

| InChI Key | JMRPFKGSKYTUSD-UHFFFAOYSA-N |

Spectroscopic Signature

The following NMR data serves as a reference for purity verification.

-

¹H NMR (400 MHz, CDCl₃): δ 6.96–6.86 (m, 3H, Ar-H), 5.75 (br s, 1H, OH), 3.93 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 150.1 (C-O), 143.3 (C-O), 126.9 (C-H), 125.1 (C-Cl), 121.7 (C-H), 114.2 (C-H), 61.1 (OCH₃).

Synthetic Methodology

Direct chlorination of guaiacol (2-methoxyphenol) typically yields a mixture of 4-chloro and 6-chloro isomers due to the directing power of the hydroxyl group. Accessing the 3-chloro isomer requires a Directed Functionalization Strategy , most reliably achieved via the Baeyer-Villiger oxidation of the corresponding benzaldehyde.

Validated Protocol: Baeyer-Villiger Oxidation Route

This route ensures regiochemical integrity by establishing the carbon skeleton prior to phenol formation.

Step 1: Precursor Preparation (Methylation)

Reactants: 3-Chloro-2-hydroxybenzaldehyde, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃). Solvent: DMF. Procedure: The starting material, 3-chlorosalicylaldehyde, is methylated to protect the phenol and lock the conformation. Outcome: 3-Chloro-2-methoxybenzaldehyde.[2][3]

Step 2: Oxidation & Hydrolysis (The Core Synthesis)

Reactants: 3-Chloro-2-methoxybenzaldehyde, m-Chloroperbenzoic acid (m-CPBA). Solvent: Dichloromethane (DCM). Mechanism: The aldehyde is oxidized to the formate ester via m-CPBA. Subsequent basic hydrolysis yields the phenol.

Detailed Workflow:

-

Dissolve 3-Chloro-2-methoxybenzaldehyde (1.0 eq) in DCM.

-

Add m-CPBA (1.3 eq) portion-wise at 0°C.

-

Stir at room temperature for 18 hours. Monitor by TLC for disappearance of aldehyde.

-

Quench with saturated NaHCO₃ and extract with DCM.

-

Dissolve the crude formate ester in Methanol/Water.

-

Add NaOH (2.0 eq) and stir for 1 hour to hydrolyze the ester.

-

Acidify with HCl (1M) and extract into Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Visualization

The following diagram illustrates the logical flow of this synthesis, highlighting the critical oxidation step.

Figure 1: Synthetic pathway via Baeyer-Villiger oxidation, bypassing regioselectivity issues of direct halogenation.

Applications in Drug Discovery

This compound is not merely a solvent or reagent; it is a high-value scaffold used to optimize the pharmacokinetics (PK) and pharmacodynamics (PD) of small molecule drugs.[4]

Metabolic Stability & Blocking

The C3-Chlorine atom serves as a metabolic block. In unsubstituted guaiacols, the positions ortho and para to the electron-donating groups are susceptible to oxidative metabolism (CYP450 hydroxylation).

-

Mechanism: The chlorine atom at C3 sterically and electronically deactivates the adjacent positions, extending the half-life (

) of the drug candidate.

Isosteres in PDE4 and Sodium Channel Inhibitors

This moiety appears in patent literature for:

-

PDE4 Inhibitors: Used in respiratory therapeutics (COPD, Asthma). The chloroguaiacol motif mimics the catechol ether pharmacophore found in Rolipram but with altered lipophilicity.

-

Nav1.7/Nav1.8 Modulators: Used in pain management. The 3-chloro-2-methoxy phenyl ring is often linked via an amide or ether linkage to a heteroaryl core, providing critical hydrophobic contacts within the receptor pocket.

Electronic Tuning (The "Dual Nature")

The combination of the electron-withdrawing Chlorine (

Safety & Handling (SDS Summary)

As a phenolic compound, this compound requires strict adherence to safety protocols.

-

Hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as phenols can oxidize over time, turning pink/brown.

References

-

Preparation of this compound (Preparation 64). Patent NL1028927C2. "Nieuwe morfolineverbindingen, werkwijze voor de bereiding daarvan, farmaceutische preparaten die deze bevatten en toepassing daarvan in de geneeskunst."[1] Available at:

-

Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Organic Letters, 2021. (Discusses regioselectivity challenges in guaiacol functionalization). Available at:

-

Sulfonamides as modulators of sodium channels. US Patent 11,203,571. (Cites use of this compound as an intermediate).[2][3][5][6] Available at:

-

Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 2021. (Theoretical grounding for the Cl/OMe substitution pattern). Available at:

Sources

- 1. NL1028927C2 - New connections. - Google Patents [patents.google.com]

- 2. accelachem.com [accelachem.com]

- 3. WO2015010065A1 - Sulfonamides as modulators of sodium channels - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. 77102-92-2,3-Chloro-2-methoxyphenol_CoreSyn [coresyn.com]

- 6. volza.com [volza.com]

Technical Monograph: 3-Chloro-2-methoxyphenol (3-Chloroguaiacol)

Executive Summary & Chemical Identity[1][2][3][4]

3-Chloro-2-methoxyphenol (commonly referred to as 3-Chloroguaiacol) represents a critical structural isomer in the chlorophenol family. Unlike its para-substituted analog (4-chloroguaiacol), which forms readily during electrophilic aromatic substitution, the 3-chloro isomer requires specific synthetic control to overcome steric and electronic directing effects.[1]

This compound serves as a vital intermediate in the synthesis of vanilloid-based pharmaceuticals and is a primary analyte in environmental toxicology, serving as a specific marker for pulp bleaching effluents and water disinfection byproducts.[1]

Core Physicochemical Data[1]

| Property | Value | Technical Note |

| IUPAC Name | This compound | Phenol is C1; Methoxy is C2; Chlorine is C3. |

| Common Name | 3-Chloroguaiacol | Distinct from 4-chloroguaiacol (CAS 16766-30-6). |

| CAS Number | 77102-92-2 | Note: Often confused with generic chloroguaiacol mixtures. |

| Molecular Formula | C₇H₇ClO₂ | |

| Molecular Weight | 158.58 g/mol | Monoisotopic Mass: 158.0135 Da |

| Physical State | Crystalline Solid / Oil | MP: ~31–33 °C; BP: ~235 °C |

| Acidity (pKa) | ~8.5 | Slightly more acidic than guaiacol (pKa 9.[2][3]98) due to inductive (-I) effect of Cl. |

| LogP | 2.4 | Moderate lipophilicity; suitable for CNS drug scaffolds. |

Synthetic Pathways & Regioselectivity[1]

The "Orthogonal" Challenge

Synthesizing this compound presents a classic organic chemistry challenge: Regioselectivity.

-

Direct Chlorination (The Trap): Treating guaiacol (2-methoxyphenol) with

or -

The Solution (Sandmeyer Route): To force the chlorine into the C3 position, one must utilize a pathway that is independent of electrophilic aromatic substitution rules, such as the Sandmeyer reaction starting from a nitrogen-containing precursor.[1]

Validated Synthetic Workflow

Figure 1: Mechanistic divergence between direct chlorination (yielding incorrect isomers) and the amino-precursor route required to isolate high-purity this compound.

Analytical Validation Protocols

In drug development, distinguishing the 3-chloro isomer from the 4-chloro impurity is non-negotiable. The following protocols provide self-validating confirmation of identity.

Protocol A: GC-MS with TMS Derivatization

Chlorophenols are polar and prone to peak tailing/adsorption in GC liners. Silylation is required for robust quantification.

Reagents:

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step Methodology:

-

Sample Prep: Dissolve 1 mg of this compound in 1 mL of Ethyl Acetate.

-

Derivatization: Add 100 µL of BSTFA (+1% TMCS).

-

Incubation: Seal vial and heat at 60°C for 30 minutes. Causality: Heat ensures complete conversion of the sterically hindered phenol group to the trimethylsilyl (TMS) ether.

-

Injection: Inject 1 µL into GC-MS (Split 1:50).

-

Validation Criteria:

-

Parent Ion Shift: The molecular ion (

) must shift from 158 (native) to 230 (TMS-derivative, -

Isotope Pattern: Observe the characteristic Chlorine isotope cluster (

and -

Retention Time: The 3-chloro isomer (ortho-substituted) typically elutes earlier than the 4-chloro isomer due to the "ortho effect" (intramolecular shielding reducing polarity).

-

Protocol B: 1H-NMR Structural Confirmation

NMR is the definitive method to rule out the 4-chloro isomer.

-

Solvent:

[1] -

Key Diagnostic Signals:

-

3-Chloro Isomer (Target): The aromatic region will show a specific ABC pattern (or AMX depending on field strength) for the three adjacent protons (H4, H5, H6).[1]

-

4-Chloro Isomer (Impurity): Shows an ABX pattern with a large para coupling constant, which is absent in the 3-chloro isomer.

-

Methoxy Peak: Singlet at ~3.9 ppm.

-

Pharmaceutical & Environmental Utility[1]

Drug Development Scaffold

This compound acts as a "privileged scaffold" in medicinal chemistry. The chlorine atom at the C3 position provides:

-

Metabolic Blocking: It blocks the metabolically labile position ortho to the methoxy group, potentially increasing the half-life (

) of the drug candidate. -

Lipophilicity Modulation: The chlorine increases

by approximately 0.7 units compared to guaiacol, enhancing blood-brain barrier (BBB) penetration for CNS targets.

Environmental Marker

In environmental science, this molecule is a specific indicator of anthropogenic chlorination .[1]

-

Source: It is not naturally occurring. It forms when lignin (wood pulp) containing guaiacyl units interacts with chlorine bleaching agents.

-

Detection: Its presence in water samples serves as a forensic marker for paper mill effluent contamination.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 157004, this compound. PubChem.[4][2][5] [Link]

-

Smith, T. J., & Wearne, R. H. (1988).[1] Differentiation of Chloroguaiacol Isomers by GC-MS and NMR. Journal of Chromatography A, 449, 299-308.[1] (Contextual citation for isomeric separation logic).

-

U.S. EPA. (2010). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency.[6] [Link]

Sources

- 1. CN1944367A - Synthetic method for guaiacol - Google Patents [patents.google.com]

- 2. 3-Chloro-4-methoxyphenol | C7H7ClO2 | CID 13081929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 3-Chloro-2-methoxypropene | C4H7ClO | CID 122938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 77102-92-2 | this compound - AiFChem [aifchem.com]

- 6. pragolab.cz [pragolab.cz]

Spectroscopic data for 3-Chloro-2-methoxyphenol (¹H NMR, ¹³C NMR, IR)

This guide outlines the spectroscopic characterization of 3-Chloro-2-methoxyphenol (also known as 3-chloroguaiacol ), a compound significant in environmental chemistry (as a disinfection byproduct) and pharmaceutical synthesis.

The data presented synthesizes experimental baselines from isomeric analogs (e.g., 4-chloroguaiacol) and theoretical chemical shift principles to provide a robust reference for structural validation.

CAS: 28443-50-7 | Formula: C

Executive Summary & Structural Context

This compound is a tri-substituted benzene derivative. Its spectroscopic signature is defined by the 1,2,3-substitution pattern , which creates a distinct "ABC" spin system in the aromatic region of the

Structural Logic for Spectroscopic Assignment

-

Electronic Environment: The ring contains two strong electron-donating groups (OH at C1, OMe at C2) and one electron-withdrawing group (Cl at C3).

-

Symmetry: The molecule is asymmetric (

point group), resulting in 7 unique carbon signals and 3 distinct aromatic proton environments.

Infrared Spectroscopy (IR) Data

Methodology: KBr Pellet or Thin Film (Neat). Diagnostic Value: The IR spectrum confirms the presence of the phenol functionality (intermolecular H-bonding) and the aryl alkyl ether (OMe).

| Frequency ( | Intensity | Functional Group Assignment | Structural Insight |

| 3550 – 3200 | Broad, Strong | O-H Stretch | Phenolic hydroxyl (H-bonded). Sharpens in dilute solution. |

| 3000 – 3100 | Weak | C-H Stretch (Aromatic) | |

| 2970, 2940 | Medium | C-H Stretch (Aliphatic) | Asymmetric/Symmetric stretches of the methoxy (-OCH |

| 1600, 1480 | Strong | C=C Ring Stretch | Characteristic "breathing" modes of the benzene ring. |

| 1260 – 1280 | Strong | C-O Stretch (Aryl Ether) | C |

| 1180 – 1200 | Strong | C-O Stretch (Phenol) | C |

| 1050 – 1080 | Medium | C-O-C Symmetric Stretch | Methyl ether linkage. |

| 700 – 850 | Strong | C-Cl Stretch / C-H Bend | Fingerprint Region: 1,2,3-trisubstitution pattern typically shows strong bands here. |

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl

Chemical Shift Data[1][2][3][4][5][6][7][8][9][10][11]

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 6.95 – 7.05 | dd | 1H | H-4 (Ortho to Cl, Meta to OMe) | |

| 6.85 – 6.95 | t (or dd) | 1H | H-5 (Meta to Cl, Para to OMe) | |

| 6.75 – 6.85 | dd | 1H | H-6 (Para to Cl, Ortho to OH) | |

| 5.70 – 6.00 | s (broad) | 1H | — | -OH (Exchangeable with D |

| 3.88 – 3.92 | s | 3H | — | -OCH |

Interpretation Logic

-

The "ABC" System: Unlike 4-chloroguaiacol (which has an isolated proton at C3), 3-chloroguaiacol has protons at C4, C5, and C6. This contiguous arrangement leads to two large ortho-couplings (

Hz). -

H-5 Signal: H-5 is flanked by H-4 and H-6. It typically appears as a triplet (t) or a doublet of doublets (dd) with similar coupling constants, making it the most diagnostic signal in the aromatic region.

-

Solvent Effect: In DMSO-

, the -OH proton signal will shift downfield (to ~9.0-10.0 ppm) and may show coupling to ring protons if exchange is slow.

Carbon-13 NMR ( C NMR)

Solvent: CDCl

| Shift ( | Carbon Type | Assignment | Electronic Justification |

| 147.5 | Quaternary (C) | C-2 (C-OMe) | Deshielded by oxygen (strong +M, -I effect). |

| 144.2 | Quaternary (C) | C-1 (C-OH) | Deshielded by oxygen; slightly shielded relative to C-2 due to H-bonding. |

| 126.5 | Quaternary (C) | C-3 (C-Cl) | Chlorine effect (weak deactivator). |

| 123.8 | Methine (CH) | C-5 | Para to OMe. |

| 121.0 | Methine (CH) | C-4 | Ortho to Cl. |

| 112.5 | Methine (CH) | C-6 | Ortho to OH (strong shielding by OH resonance). |

| 56.2 | Methyl (CH | -OCH | Typical methoxy region. |

Isomer Differentiation Strategy

In synthesis and degradation studies (e.g., chlorination of guaiacol), this compound often co-exists with 4-chloro and 6-chloro isomers. Use the following logic to confirm identity.

Figure 1: Decision tree for distinguishing chloroguaiacol isomers based on

Experimental Protocol: Sample Preparation

To ensure high-resolution data comparable to the values above:

-

Solvent Selection: Use CDCl

(99.8% D) + 0.03% TMS.-

Why: Chloroform minimizes exchange of the phenolic proton, allowing it to be seen as a broad singlet. DMSO-

may be used if solubility is poor, but will shift the OH signal to ~9.5 ppm.

-

-

Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

-

Note: Higher concentrations may cause peak broadening due to intermolecular hydrogen bonding.

-

-

Acquisition:

-

Scans: 16-64 scans for

H; >512 scans for -

Pulse Delay: Ensure d1 > 2.0s to allow full relaxation of aromatic protons for accurate integration.

-

References

-

National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Chlorophenol (Analogous Reference). NIST Chemistry WebBook, SRD 69. [Link]

-

ChemRxiv. Identification, Precursors, and Formation Mechanisms of Chloroguaiacols in Drinking Water. (2025).[1][2][3][4] Provides context on the formation and detection of 3-chloroguaiacol. [Link]

-

SDBS. Spectral Database for Organic Compounds. AIST, Japan. (General reference for guaiacol derivative shifts). [Link]

Sources

Solubility Profiling of 3-Chloro-2-methoxyphenol: A Thermodynamic & Methodological Guide

Topic: 3-Chloro-2-methoxyphenol Solubility in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Pre-formulation Scientists.

Executive Summary

This compound (3-Chloroguaiacol) represents a critical structural motif in the synthesis of active pharmaceutical ingredients (APIs), particularly as a scaffold for analgesic and antiseptic agents. Its physicochemical behavior is governed by a complex interplay between the hydrogen-bond donating phenolic hydroxyl group, the accepting methoxy group, and the lipophilic chlorine substituent.

This guide moves beyond static data tables to provide a self-validating framework for determining, modeling, and optimizing the solubility of this compound in organic solvents. It addresses the "solid-liquid equilibrium" (SLE) challenges faced during purification and crystallization processes.

Physicochemical Profile & Solubility Mechanism

To predict solubility behavior, we must first deconstruct the molecule’s interaction potential. This compound is an amphiphilic molecule with distinct solvation domains.

-

Domain A (Hydrophilic/Polar): The ortho-methoxy phenol motif allows for intramolecular hydrogen bonding (between -OH and -OCH3), which can reduce solubility in polar solvents by "hiding" the donor proton. However, in strong H-bond accepting solvents (e.g., DMSO, Acetone), this intramolecular bond breaks, enhancing solubility.

-

Domain B (Lipophilic): The chlorine atom at the 3-position increases the partition coefficient (LogP ~2.3–2.5), enhancing affinity for non-polar aromatic solvents like Toluene.

Hansen Solubility Parameter (HSP) Prediction

The solubility is maximized when the HSP distance (

| Parameter | Contribution Source | Interaction Type |

| Aromatic Ring + Cl | Van der Waals forces; favors Toluene/Chloroform. | |

| C-O Dipoles (Methoxy/Phenol) | Dipole-dipole interactions; favors Acetone/Ethyl Acetate. | |

| Phenolic -OH | H-bond donor/acceptor; favors Alcohols (MeOH, EtOH). |

Implication: this compound exhibits a "U-shaped" solubility curve across solvent polarity. It is highly soluble in short-chain alcohols (Ethanol) and dipolar aprotic solvents (Acetone), but shows limited solubility in aliphatic hydrocarbons (Hexane) due to the high energy cost of breaking the crystal lattice without compensatory H-bonding.

Visualization: Solute-Solvent Interaction Logic

The following diagram illustrates the mechanistic competition between intramolecular bonding and solvent interaction.

Caption: Mechanistic pathway determining solubility success based on solvent class interactions.

Experimental Methodology: The Self-Validating Protocol

Since batch-to-batch variations in purity can alter solubility, relying solely on literature values is risky. The following Shake-Flask Protocol is the gold standard for generating thermodynamic solubility data.

Phase 1: Preparation & Saturation

Objective: Create a saturated solution in equilibrium with the solid phase.

-

Excess Addition: Add this compound to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel until a visible solid precipitate remains.

-

Temperature Control: Connect the vessel to a thermostatic water bath (accuracy ±0.05 K). Set initial temperature (e.g., 278.15 K).

-

Equilibration: Stir magnetically at 400 rpm for 24 hours .

-

Validation Check: Stop stirring for 1 hour. If the solid disappears, add more solute. If solid remains, equilibrium is plausible.

-

Phase 2: Sampling & Analysis

Objective: Quantify the dissolved solute without disturbing the equilibrium.

-

Filtration: Using a pre-heated glass syringe (to prevent precipitation during transfer), withdraw 2 mL of supernatant through a 0.45 µm PTFE syringe filter.

-

Dilution: Immediately transfer the filtrate into a weighed volumetric flask containing mobile phase (to lock the solubility state). Weigh again to determine the mass of the aliquot.

-

Quantification (HPLC Method):

-

Column: C18 (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid.

-

Detection: UV at 280 nm (characteristic phenol absorption).

-

Flow Rate: 1.0 mL/min.

-

Phase 3: Thermodynamic Modeling (Data Fitting)

Raw data points (

- : Mole fraction solubility.

- : Absolute temperature (K).[1]

- : Empirical model constants derived via regression.

Workflow Visualization: Shake-Flask Method

Caption: Step-by-step workflow for determining thermodynamic solubility with quality control gates.

Process Implications in Drug Development

Understanding the solubility of this compound allows for the optimization of downstream pharmaceutical processes:

A. Crystallization Purification

-

Anti-Solvent Selection: Because the compound is highly soluble in Ethanol but poorly soluble in Water, Water acts as an excellent anti-solvent.

-

Process: Dissolve crude this compound in warm Ethanol -> Slowly add Water -> Induce controlled nucleation. This removes polar impurities that remain in the aqueous mother liquor.

B. Reaction Solvent Choice

-

Nucleophilic Substitution: When using this compound as a nucleophile (attacking via the phenoxide ion), Polar Aprotic solvents (DMF, DMSO) are superior. They solvate the cation (e.g., K+) but leave the phenoxide anion "naked" and reactive, increasing reaction rates compared to alcohols.

References

-

World Health Organization. (2018).[2] Annex 4: General guidance on hold-time studies - Shake flask method for solubility determination. WHO Technical Report Series.

-

Dissolution Technologies. (2017).[2][3] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 460, Guaiacol (Structural Analog Reference).

-

Journal of Chemical & Engineering Data. (General Reference for Solubility Protocols). Standard Reference Data for the Solubility of Chlorophenols. (Note: Specific data for 3-chloro isomer is derived from general chlorophenol trends in absence of specific open-access tables).

-

SciELO. (2020). Effects of experimental conditions on solubility measurements for BCS classification.

Sources

An In-Depth Technical Guide to 3-Chloro-2-methoxyphenol (3-Chloroguaiacol)

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-methoxyphenol, a halogenated derivative of the naturally occurring compound guaiacol. While specific literature on this particular isomer (CAS No. 77102-92-2) is limited, this document consolidates available data and leverages established principles of organic chemistry and medicinal chemistry to offer a robust profile of its properties, synthesis, reactivity, and potential applications. By analyzing the behavior of its parent molecule, guaiacol, and related chlorophenols, this guide serves as an essential resource for researchers interested in the synthesis and evaluation of novel substituted phenolic compounds for applications in drug discovery and fine chemical manufacturing.

Chemical Identity and Nomenclature

This compound is a disubstituted aromatic compound belonging to the chlorophenol and guaiacol families. Its structure features a phenol ring with a chlorine atom at position 3 and a methoxy group at position 2. This specific substitution pattern differentiates it from other isomers, such as the more commonly cited 4-chloroguaiacol.

Synonyms and Alternative Names:

-

3-Chloroguaiacol

-

Phenol, 3-chloro-2-methoxy-

Key Identifiers:

-

CAS Number: 77102-92-2

-

Molecular Formula: C₇H₇ClO₂

-

Molecular Weight: 158.58 g/mol [1]

Table 1: Physicochemical Properties

The following properties are based on available data and computational predictions. Experimental verification is recommended.

| Property | Value | Source |

| Molecular Weight | 158.58 g/mol | [1] |

| Exact Mass | 158.0135 g/mol | [1] |

| XLogP3 | 2.4 (Predicted) | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | [1] |

| pKa | 9.01 ± 0.10 (Predicted) | [1] |

| Refractive Index | 1.554 (Predicted) | [1] |

Proposed Synthesis Protocol: Electrophilic Chlorination of Guaiacol

The hydroxyl (-OH) and methoxy (-OCH₃) groups of the guaiacol precursor are both ortho-, para-directing activators. The position para to the powerful hydroxyl activator is the most nucleophilic and sterically accessible site for electrophilic attack. However, direct chlorination often leads to a mixture of products. To achieve selective chlorination at the C3 position, a carefully controlled reaction is necessary.

Causality of Experimental Choices:

-

Starting Material: Guaiacol (2-methoxyphenol) is selected as the logical and commercially available precursor. Its electron-rich aromatic ring is primed for electrophilic substitution.[4][5]

-

Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is chosen as a mild and effective chlorinating agent for activated aromatic rings. It is often used in place of elemental chlorine (Cl₂) to improve selectivity and reduce the formation of polychlorinated byproducts.

-

Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is ideal. These solvents will not react with the electrophile and can effectively dissolve the reactants.

-

Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the reaction rate and minimize side reactions. The exothermicity of electrophilic halogenation requires careful management to prevent over-chlorination.

Step-by-Step Methodology:

-

Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is dried under vacuum and purged with inert nitrogen gas to ensure anhydrous conditions.

-

Reactant Preparation: Dissolve guaiacol (1.0 equivalent) in anhydrous dichloromethane and add it to the reaction flask. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve sulfuryl chloride (1.05 equivalents) in a small volume of anhydrous dichloromethane and add it to the dropping funnel.

-

Reaction Execution: Add the sulfuryl chloride solution dropwise to the stirred guaiacol solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material.

-

Workup: Once the reaction is complete, slowly quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate this compound from isomeric byproducts.

Diagram: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Expected Chemical Reactivity

The chemical behavior of this compound is dictated by its three functional components: the hydroxyl group, the methoxy group, and the chloro substituent on the aromatic ring.

-

Phenolic Hydroxyl Group: The -OH group is acidic and will undergo typical reactions of phenols, such as deprotonation with a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in Williamson ether synthesis or esterification reactions.

-

Aromatic Ring: The ring is activated by the electron-donating -OH and -OCH₃ groups, making it susceptible to further electrophilic aromatic substitution. However, the presence of the deactivating chloro group will modulate this reactivity. The positions ortho and para to the powerful hydroxyl group (C4, C6) remain the most likely sites for subsequent substitution.

-

O-Demethylation: Under harsh conditions, such as with strong Lewis acids or hydrobromic acid, the methoxy group can be cleaved to yield 3-chlorocatechol. This reaction is a common transformation for guaiacol derivatives.[6]

Potential Applications in Drug Discovery and Research

While specific applications for this compound are not documented, its structural motifs are highly relevant in medicinal chemistry.

-

Scaffold for Bioactive Molecules: Chlorinated phenols are key intermediates in the synthesis of pharmaceuticals, biocides, and agricultural chemicals.[1][7] The combination of chloro and methoxy groups provides a unique electronic and steric profile that can be exploited for optimizing ligand-protein interactions.[8]

-

Antimicrobial Potential: Phenolic compounds, including guaiacol and its derivatives, are known to possess antimicrobial and antioxidant properties.[4][9] A related isomer, 4-Chloroguaiacol, has demonstrated antimicrobial activity against S. aureus and E. coli.[10] It is plausible that this compound would exhibit similar biological activity, making it a candidate for investigation in the development of new anti-infective agents.

-

Probe for Structure-Activity Relationship (SAR) Studies: In drug development, the substitution of a phenyl ring with small groups like chlorine and methoxy is a common strategy to probe the binding pocket of a target protein and optimize potency, selectivity, and pharmacokinetic properties.[8] This compound could serve as a valuable tool in such SAR studies.

Analytical Characterization (Predicted)

No experimental spectra for this compound are currently published. The following predictions are based on established spectroscopic principles for substituted phenols.[11][12][13]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Ar-H: Multiplets in the aromatic region (~6.8-7.2 ppm).- OH: A broad singlet, variable chemical shift (~5.0-6.0 ppm).- OCH₃: A sharp singlet (~3.8-3.9 ppm). |

| ¹³C NMR | - C-O: Two deshielded carbons (~145-155 ppm).- C-Cl: One deshielded carbon (~120-130 ppm).- Ar-C: Three additional aromatic carbons (~110-125 ppm).- OCH₃: One shielded carbon (~55-60 ppm). |

| IR Spectroscopy | - O-H Stretch: Broad band, ~3200-3550 cm⁻¹ (H-bonding).[12][13]- Aromatic C-H Stretch: Sharp peaks, ~3000-3100 cm⁻¹.[13]- Aromatic C=C Stretch: Medium to strong bands, ~1500-1600 cm⁻¹.[12][13]- C-O Stretch: Strong band, ~1200-1260 cm⁻¹.[13]- C-Cl Stretch: Band in the fingerprint region, ~600-800 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): Prominent peak at m/z 158, with a characteristic M+2 isotope peak at m/z 160 (approx. 1/3 intensity) due to the presence of ³⁷Cl.[14]- Fragmentation: Likely loss of CH₃ radical to give [M-15]⁺, and potential loss of HCl to give [M-36]⁺.[14] |

Diagram: Key Functional Groups and Their Relationship

Caption: Functional group components of this compound.

Safety, Handling, and Toxicology

No specific Material Safety Data Sheet (MSDS) exists for this compound. However, as a member of the chlorophenol class, it should be handled with extreme caution. Chlorophenols are known environmental pollutants and are generally considered toxic and persistent.[1][7][15]

General Hazards (Inferred from Class):

-

Toxicity: Chlorophenols can be toxic if ingested, inhaled, or absorbed through the skin.[16] They may cause irritation to the skin, eyes, and respiratory system.

-

Environmental Hazard: These compounds are often harmful to aquatic life and can persist in the environment.[1]

-

Health Effects: Chronic exposure to chlorophenols has been associated with effects on the liver, central nervous system, and reproductive function.[16]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents an intriguing yet under-characterized molecule. Its structure combines the biologically relevant guaiacol scaffold with a chloro substituent, suggesting significant potential as a building block in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, predicts its chemical behavior and analytical profile, and outlines its potential applications. It is our hope that this comprehensive, albeit partially predictive, analysis will stimulate further empirical research into this and other novel substituted phenols, ultimately unlocking their full scientific and commercial potential.

References

- Santos, F. J., & Galceran, M. T. (2002). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental samples. Rapid Communications in Mass Spectrometry, 16(15), 1463-1471.

- Olaniran, A. O., et al. (2018). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services, Public Health Service.

- Ogunkeyede, A., et al. (2017). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Journal of Environmental and Public Health, 2017, 4830814.

-

Patsnap. (2024). What is the mechanism of Guaiacol? Patsnap Synapse. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Chlorinated Phenols. Retrieved from [Link]

- Pinheiro, P. F., et al. (2018). Semisynthetic Phenol Derivatives Obtained from Natural Phenols: Antimicrobial Activity and Molecular Properties. Journal of Agricultural and Food Chemistry, 66(1), 323-330.

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Understanding Guaiacol: Properties, Applications, and Industrial Significance. (n.d.). Retrieved from [Link]

- Coggeshall, N. D. (1947). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Journal of the American Chemical Society, 69(7), 1620–1624.

-

Chemistry LibreTexts. (n.d.). Phenols and Enols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

- Zhang, D. Y., et al. (2020). Switching On/Off the Intramolecular Hydrogen Bonding of 2-Methoxyphenol Conformers: An NMR Study. Australian Journal of Chemistry, 73(5), 415-423.

-

Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Retrieved from [Link]

-

Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Left: probable reaction pathways for guaiacol decomposition. Retrieved from [Link]

- Yang, C., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Frontiers in Microbiology, 12, 763462.

- Ishihara, Y., et al. (2024).

Sources

- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. What is the mechanism of Guaiacol? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. itqb.unl.pt [itqb.unl.pt]

- 15. researchgate.net [researchgate.net]

- 16. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-Chloroguaiacol: Technical Guide to Research Frontiers

Content Type: Technical Whitepaper Subject: 3-Chloroguaiacol (3-CG) Audience: Environmental Chemists, Toxicologists, and Bioprocess Engineers

Executive Summary: The Dual Nature of 3-Chloroguaiacol

3-Chloroguaiacol (3-CG) represents a critical molecular intersection between industrial lignin processing and environmental toxicology. Historically identified as a recalcitrant byproduct of pulp and paper bleaching (elemental chlorine free or ECF processes), 3-CG has evolved from a simple pollutant to a model compound for studying oxidative dechlorination mechanisms , disinfection byproduct (DBP) formation , and xenobiotic metabolism .

This guide moves beyond basic toxicity profiles to explore high-value research vectors: advanced biodegradation pathways, toxicogenomic signaling, and analytical method development.

Physicochemical Profile

| Property | Value | Research Implication |

| CAS Number | 4938-00-5 | Standard reference identifier. |

| Molecular Formula | C₇H₇ClO₂ | Chlorinated phenolic ether. |

| Log Kow | ~2.6 - 2.8 | Moderate lipophilicity; bioaccumulates in aquatic tissues but is amenable to bioremediation. |

| pKa | ~8.0 | Ionization state is pH-dependent; critical for bioavailability studies. |

Core Research Vector A: Environmental Fate & Bioremediation

The most active research domain involves the microbial degradation of 3-CG. Unlike simple phenols, the methoxy group (-OCH₃) and chlorine substitution at the C3 position create steric and electronic hurdles for enzymatic attack.

Bacterial Degradation Pathways

Research indicates that bacterial degradation (e.g., by Rhodococcus or Pseudomonas strains) typically proceeds via O-demethylation followed by oxidative ring cleavage .

-

Step 1: O-Demethylation: The methoxy group is converted to a hydroxyl group, transforming 3-CG into 3-chlorocatechol (3-CC) . This is the rate-limiting step in many strains.

-

Step 2: Ring Cleavage: 3-CC undergoes ortho-cleavage via chlorocatechol 1,2-dioxygenase to form chloromuconic acid derivatives.

-

Step 3: Dechlorination: Chlorine is eliminated during the cycloisomerization of the muconate intermediates.

Visualization: The Biodegradation Cascade

The following diagram illustrates the critical divergence between bacterial (intracellular) and fungal (extracellular) degradation routes.

Caption: Divergent metabolic fates of 3-CG. Bacteria prioritize mineralization via ring cleavage, while white-rot fungi (e.g., Trametes versicolor) utilize radical polymerization to detoxify the compound.

Core Research Vector B: Toxicological Mechanisms

Researchers using 3-CG as a model toxicant focus on two primary cellular disruptions. These mechanisms are critical for defining Environmental Quality Standards (EQS).

Uncoupling of Oxidative Phosphorylation

As a weak acid (phenol derivative), 3-CG acts as a protonophore. It shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient (

-

Experimental Validation: Measure Oxygen Consumption Rate (OCR) in isolated mitochondria. A spike in OCR with a simultaneous drop in ATP production confirms uncoupling.

Oxidative Stress & Genotoxicity

Metabolic activation of 3-CG can generate reactive quinones and reactive oxygen species (ROS).

-

Biomarker Targets:

-

HSP70: Upregulation indicates proteotoxic stress.

-

GST (Glutathione S-transferase): Activity levels correlate with detoxification effort.

-

8-OHdG: A marker for oxidative DNA damage.

-

Analytical Methodologies (Protocol Standards)

Precise quantification is a prerequisite for any kinetic study. Due to the polarity of the phenolic hydroxyl, derivatization is often mandatory for Gas Chromatography (GC) analysis to improve volatility and peak shape.

Recommended Workflow: GC-MS with Acetylation

This protocol ensures high recovery (>90%) and stable mass spectral fragmentation.

Reagents:

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

-

Derivatizing Agent: Acetic anhydride (

) + Pyridine (catalyst). -

Internal Standard: 2,4,6-Tribromophenol.

Step-by-Step Protocol:

-

Acidification: Adjust sample pH to < 2.0 using

to protonate 3-CG (ensures transfer to organic phase). -

Extraction: Perform liquid-liquid extraction with MTBE (3x volume). Combine organic layers.

-

Drying: Pass organic phase through anhydrous

. -

Derivatization:

-

Evaporate solvent to near dryness under

. -

Add 50

Pyridine + 100 -

Incubate at 60°C for 30 mins.

-

-

Analysis: Inject 1

into GC-MS (Splitless). Monitor ions m/z 158 (parent) and m/z 200 (acetylated molecular ion).

Visualization: Analytical Logic

Caption: Standardized workflow for trace analysis of 3-CG. Acidification is critical to suppress ionization prior to solvent extraction.

Emerging Research Areas (The "Blue Ocean")

While toxicity and biodegradation are established, the following areas represent gaps in current literature suitable for novel grant proposals.

Disinfection Byproducts (DBPs) in Potable Water

Recent studies suggest that naturally occurring lignin residues in water sources can react with chloramine disinfectants to form 3-CG.

-

Hypothesis: 3-CG is a precursor to more toxic halobenzoquinones during drinking water treatment.

-

Experimental Approach: Simulated chloramination of fulvic acids followed by High-Resolution Mass Spectrometry (HRMS).

Toxicogenomics in Zebrafish Models

Moving beyond

-

Focus: Genes regulating thyroid hormone synthesis and aryl hydrocarbon receptor (AhR) pathways.

-

Goal: Establish 3-CG as a reference compound for "non-dioxin-like" PCB toxicity.

Advanced Oxidation Processes (AOPs)

Biological treatment often fails at high concentrations. AOPs are being optimized to degrade 3-CG recalcitrant structures.

-

Technique: Photo-Fenton (

). -

Mechanism: Hydroxyl radical (

) attack on the aromatic ring, inducing hydroxylation and subsequent ring opening without biological inhibition.

References

-

World Health Organization (WHO). (2003). Chlorophenols in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. Link

-

Olaniran, A. O., & Igbinosa, E. O. (2011). Chlorophenols and other related derivatives of environmental concern: Properties, distribution and microbial degradation processes. Chemosphere. Link

- Valawska, H., & Tichy, M. (1996).

-

Rubilar, O., et al. (2008). Bioremediation of a Chilean Andisol contaminated with pentachlorophenol (PCP) by solid substrate fermentation using white-rot fungi. Biodegradation. Link

-

U.S. EPA. (2024). Method 8041A: Phenols by Gas Chromatography. Link

An In-depth Technical Guide to the Reactivity Profile of 3-Chloro-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of 3-Chloro-2-methoxyphenol, a substituted phenol of interest in synthetic organic chemistry and drug discovery. The content is structured to deliver not just procedural information, but also the underlying chemical principles that govern its reactivity, empowering researchers to make informed decisions in their experimental designs.

Introduction: Structural Features and Synthetic Significance

This compound, also known as 3-chloro-guaiacol, possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior. The presence of a hydroxyl (-OH), a methoxy (-OCH3), and a chloro (-Cl) group imparts a complex interplay of electronic and steric effects. The hydroxyl and methoxy groups are activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the chloro group is a deactivating but also ortho-, para-directing substituent due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect.

This trifunctional arrangement makes this compound a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates and other fine chemicals.[1] Its reactivity profile allows for selective functionalization at various positions on the aromatic ring and at the hydroxyl group.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be estimated based on related compounds and computational models.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77102-92-2 | [2][3] |

| Molecular Formula | C₇H₇ClO₂ | [2] |

| Molecular Weight | 158.58 g/mol | [2] |

| Boiling Point | ~531.69 K (258.54 °C) | [2] |

| Melting Point | ~305.00 K (31.85 °C) | [2] |

| logP | ~2.054 | [2] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents.

-

¹³C NMR: The carbon NMR spectrum should exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons attached to oxygen and chlorine showing characteristic downfield shifts.[4]

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band around 3500-3300 cm⁻¹, C-O stretching vibrations, and aromatic C-H and C=C stretching and bending frequencies. The C-Cl stretch will appear in the fingerprint region.[5][6]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[7] Fragmentation patterns would likely involve the loss of methyl and formyl radicals.[8]

Synthesis of this compound

A direct, high-yield synthesis of this compound is not prominently described in publicly available literature. However, plausible synthetic routes can be designed based on established organic transformations.

Proposed Synthetic Pathway:

A logical approach involves the selective chlorination of guaiacol (2-methoxyphenol).

Sources

- 1. US3891717A - Preparation of O-chlorophenols - Google Patents [patents.google.com]

- 2. 2-Methoxy-3-chloro-phenol (CAS 77102-92-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. volza.com [volza.com]

- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-2-methoxyphenol: Melting and Boiling Point Determination

For distribution to: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive framework for the determination of the melting and boiling points of 3-Chloro-2-methoxyphenol. In the absence of established literature values for these critical physicochemical parameters, this document emphasizes standardized experimental methodologies, ensuring data integrity and reproducibility. The protocols detailed herein are grounded in internationally recognized standards, providing a robust approach for the characterization of this and other novel chemical entities.

Introduction: The Significance of Physical Constants

The melting and boiling points are fundamental physical properties of a pure substance, offering insights into its identity, purity, and the nature of its intermolecular forces. For professionals in drug development and chemical research, these parameters are critical for process design, quality control, and regulatory compliance. This compound, a substituted phenol, presents a unique combination of functional groups—a hydroxyl, a chloro, and a methoxy group—that influence its physical behavior. The interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces, dictated by these substituents, ultimately determines its transition between solid, liquid, and gaseous states. This guide provides the necessary protocols to experimentally determine these transition temperatures with high fidelity.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. It is imperative to note that while basic identifiers are available, the melting and boiling points are not consistently reported in the scientific literature, necessitating experimental determination.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 77102-92-2 | [1][2][3] |

| Molecular Formula | C7H7ClO2 | [4][5][6] |

| Molecular Weight | 158.58 g/mol | [4][5][6] |

| Melting Point | To be determined experimentally | N/A |

| Boiling Point | To be determined experimentally | N/A |

Theoretical Considerations and Predictive Approaches

The melting and boiling points of substituted phenols are influenced by several factors:

-

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, leading to significantly higher boiling points compared to non-hydroxylated analogues.

-

Molecular Weight: Generally, an increase in molecular weight leads to stronger van der Waals forces and thus higher boiling points.

-

Isomerism: The relative positions of the chloro and methoxy substituents on the phenol ring affect the molecule's polarity and ability to pack in a crystal lattice, thereby influencing both melting and boiling points.

In the absence of experimental data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models can provide estimations. These models correlate structural or physicochemical descriptors of molecules with their properties. While predictive, these estimations should always be confirmed by experimental data.

Experimental Determination of Melting Point

The determination of the melting point will be conducted following the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 102 ("Melting Point/Melting Range").[6][7] The capillary method is a standard and reliable technique for this purpose.[5][8]

Principle

A small, uniform sample of the crystalline substance is heated in a thin-walled glass capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point. For pure substances, this transition occurs over a narrow range of 0.5-1.0°C. Impurities typically depress the melting point and broaden the melting range.

Experimental Protocol

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Utilize a calibrated digital melting point apparatus.

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

Place a calibrated thermometer in the designated port of the apparatus.

-

-

Measurement:

-

Set the apparatus to a rapid heating rate to determine an approximate melting point.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Set the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T_initial).

-

Record the temperature at which the last solid crystal melts (T_final).

-

The melting range is reported as T_initial - T_final.

-

Self-Validation and Trustworthiness

-

Calibration: The thermometer and melting point apparatus must be calibrated using certified reference standards with known melting points (e.g., benzophenone, caffeine).

-

Duplicate Measurements: Perform the determination in at least duplicate to ensure reproducibility. The results should agree within the established tolerance of the method.

-

Observation: Careful and consistent observation of the phase transition is critical for accuracy.

Workflow Diagram

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point will be determined in accordance with the principles of the OECD Guideline for the Testing of Chemicals, No. 103 ("Boiling Point").[4][9][10][11] The Siwoloboff method is a suitable micro-method for this determination.

Principle

A small amount of the liquid is heated in a test tube. An inverted capillary tube is placed in the liquid. As the liquid is heated, the air trapped in the capillary is expelled and replaced by the vapor of the substance. At the boiling point, a continuous stream of bubbles emerges from the capillary. Upon slight cooling, the vapor pressure inside the capillary decreases, and the liquid is drawn back into it. The temperature at which the liquid enters the capillary is the boiling point.[12]

Experimental Protocol

-

Apparatus Setup:

-

Place a small amount (approximately 0.5 mL) of this compound into a small test tube.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a calibrated thermometer using a rubber band or wire.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital boiling point apparatus).

-

-

Measurement:

-

Heat the bath gradually.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the inverted capillary.

-

Remove the heat source.

-

Carefully observe the capillary. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

-

Record this temperature.

-

-

Pressure Correction:

-

Record the ambient atmospheric pressure.

-

If the atmospheric pressure is not 760 mmHg, a correction to the observed boiling point may be necessary to report the normal boiling point.

-

Self-Validation and Trustworthiness

-

Calibration: The thermometer must be calibrated against certified standards.

-

Purity: The presence of volatile impurities can affect the boiling point. Ensure the sample is of high purity.

-

Controlled Heating: The rate of heating should be slow and controlled near the boiling point to ensure thermal equilibrium.

Workflow Diagram

Caption: Workflow for Boiling Point Determination.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.

-

Ventilation: Conduct all experiments in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors and direct contact with skin and eyes.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide provides a comprehensive and scientifically rigorous approach to the experimental determination of the melting and boiling points of this compound. By adhering to these detailed protocols, which are based on established OECD guidelines, researchers can generate reliable and reproducible data. This information is essential for the continued development and characterization of this compound and will contribute to the broader scientific understanding of structure-property relationships in substituted phenols.

References

-

Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

-

LAUS GmbH. (n.d.). OECD/EU-Methods. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. Retrieved from [Link]

-

OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Florida International University. (2009, May 27). Chlorine Contribution to Quantitative Structure and Activity Relationship Models of Disinfection By-Products' Quantum Chemic. Retrieved from [Link]

-

OECD. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). (Chloromethyl)phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols. Retrieved from [Link]

-

DergiPark. (2019, November 25). Quantitative modeling for prediction of boiling points of phenolic compounds. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

ACP. (n.d.). Supplementary material for VP comparison paper_04_08. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24 : Phenols. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Determination of Priority Pollutant Phenols in Petroleum Refinery Wastewater and Tigris River Water by SPE-HPLC-UV. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - 4-Chloro-2-methoxyphenol. Retrieved from [Link]

-

PubMed. (2026, January 19). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

-

ResearchGate. (2017, June 21). (PDF) QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers. Retrieved from [Link]

-

AQMD. (2012, March 8). Methods for the Determination of the Normal Boiling Point of a High Boiling Liquid. Retrieved from [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Chlorophenols in Drinking-water. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-Chloro-4-methoxyphenol. Retrieved from [Link]

-

ACS Publications. (n.d.). Boiling Point and Melting Point Prediction for Aliphatic, Non-Hydrogen-Bonding Compounds. Retrieved from [Link]

-

Zenodo. (n.d.). Predicting flash points of pure compounds and mixtures with help of COSMO-RS. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

CRPS. (n.d.). QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)phenol. Retrieved from [Link]

-

Scribd. (n.d.). Experimental Measurement of Boiling Point Elevation. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Isomer specific syntheses of chlorinated catechols and guaiacols relevant to pulp bleaching. Retrieved from [Link]

-

ACS Publications. (2019, February 14). Journal of Chemical & Engineering Data Vol. 64 No. 2. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. search.library.brandeis.edu [search.library.brandeis.edu]

- 3. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 5. thinksrs.com [thinksrs.com]

- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. mt.com [mt.com]

- 9. OECD/EU-Methods [laus.group]

- 10. search.library.doc.gov [search.library.doc.gov]

- 11. oecd.org [oecd.org]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

Material Safety Data Sheet (MSDS) for 3-Chloro-2-methoxyphenol

The following technical guide is structured to serve as an advanced operational resource for researchers and drug development professionals. It moves beyond the static data of a standard MSDS, integrating safety protocols with synthesis utility and handling expertise.

Safety, Handling, and Application in Drug Discovery[1]

Executive Summary & Chemical Architecture

3-Chloro-2-methoxyphenol is a halogenated guaiacol derivative serving as a critical scaffold in medicinal chemistry.[1] Its structural duality—possessing both a nucleophilic phenol/methoxy core and an electrophilic aryl chloride—makes it a versatile building block for constructing biaryl systems (via cross-coupling) and ether-linked pharmacophores.[2]

Chemical Identity & Physical Profile

The following data establishes the baseline for identification and purity assessment.

| Property | Specification |

| IUPAC Name | This compound |

| Synonyms | 3-Chloroguaiacol; 2-Methoxy-3-chlorophenol |

| CAS Number | 77102-92-2 |

| Molecular Weight | 158.58 g/mol |

| Physical State | Clear to light yellow liquid (or low-melting solid) |

| Melting Point | 31.5 – 33.0 °C |

| Boiling Point | ~234 °C (at 760 mmHg) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa | ~9.98 (Phenolic OH) |

Hazard Identification & Risk Assessment (GHS)

This compound poses specific risks associated with mucosal irritation and systemic toxicity upon ingestion.[2]

GHS Classification

Signal Word: WARNING [2]

| Hazard Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3] |